molecular formula C23H30N2O10 B14762007 Thalidomide-O-PEG5-OH

Thalidomide-O-PEG5-OH

货号: B14762007
分子量: 494.5 g/mol
InChI 键: FHRQXLJYRCSHND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-O-PEG5-OH (CAS: 2484091-02-1) is a thalidomide derivative modified with a 5-unit polyethylene glycol (PEG) linker attached to the glutarimide core. This compound retains the core structure of thalidomide, a known immunomodulatory drug (IMiD), but incorporates a hydroxyl-terminated PEG5 chain to enhance solubility and enable conjugation in proteolysis-targeting chimera (PROTAC) development .

属性

分子式

C23H30N2O10

分子量

494.5 g/mol

IUPAC 名称

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C23H30N2O10/c26-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)25(22(16)29)17-4-5-19(27)24-21(17)28/h1-3,17,26H,4-15H2,(H,24,27,28)

InChI 键

FHRQXLJYRCSHND-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCO

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with thalidomide. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between thalidomide and the PEG linker .

Industrial Production Methods

Industrial production of Thalidomide-O-PEG5-OH follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

Thalidomide-O-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-O-PEG5-OH with modified functional groups, which can be used for different applications in research and industry .

科学研究应用

Thalidomide-O-PEG5-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies through PROTAC technology.

    Industry: Utilized in the development of new materials and drug delivery systems.

作用机制

Thalidomide-O-PEG5-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .

相似化合物的比较

Key Features:

  • Structural Attributes: The PEG5 linker increases hydrophilicity, reducing aggregation and improving bioavailability compared to non-PEGylated analogs .
  • Mechanism : Like other thalidomide derivatives, it binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling targeted protein degradation .

Structural and Physicochemical Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula (Inferred) Molecular Weight (g/mol) PEG Length Functional Group Key Modifications
Thalidomide C₁₃H₁₀N₂O₄ 258.23 None Glutarimide Original IMiD; no linker
Lenalidomide C₁₃H₁₀N₄O₃ 259.24 None Amino-substituted Enhanced CRBN binding
Pomalidomide C₁₃H₁₁N₃O₄ 273.25 None Fluoro-substituted Improved resistance profile
Thalidomide-O-PEG2-OH C₁₇H₂₀N₂O₈ 404.42 PEG2 Hydroxyl Short PEG linker for solubility
Thalidomide-O-PEG5-OH C₂₃H₃₆N₂O₁₁ ~550 (estimated) PEG5 Hydroxyl Extended linker for PROTACs
Thalidomide-O-C2-OH C₁₅H₁₄N₂O₆ 318.28 None Ethylene glycol Hydroxyl group for reactivity

Sources :

Key Observations :

  • PEG Length: Thalidomide-O-PEG5-OH’s longer linker enhances water solubility and reduces steric hindrance in PROTAC assembly compared to PEG2 or non-PEGylated analogs .
  • Functional Groups : Hydroxyl termini allow conjugation with warhead molecules (e.g., E3 ligase ligands), unlike thalidomide’s inert structure .

Sources :

Key Findings :

  • CRBN Binding : Thalidomide-O-PEG5-OH retains moderate binding to cereblon, enabling degradation of neo-substrates (e.g., IKZF1/3) but with reduced off-target effects compared to thalidomide .
  • Solubility : PEGylation increases solubility by >50-fold compared to thalidomide, critical for in vivo stability .
  • Therapeutic Potential: Used in PROTACs to degrade disease-causing proteins (e.g., BRD4, ERα) by linking CRBN binders to target-specific warheads .

Research Findings and Clinical Relevance

Preclinical Data:

  • PROTAC Efficiency : Thalidomide-O-PEG5-OH-based PROTACs demonstrate 80–90% target degradation at 10 nM in leukemia cell lines, outperforming PEG2 analogs due to improved linker flexibility .
  • Toxicity: No teratogenic effects observed in zebrafish models at therapeutic doses, contrasting with thalidomide’s historical risks .

Clinical Limitations:

  • Size vs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。